

Application Notes and Protocols for the Analytical Characterization of PROTACs

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 110*

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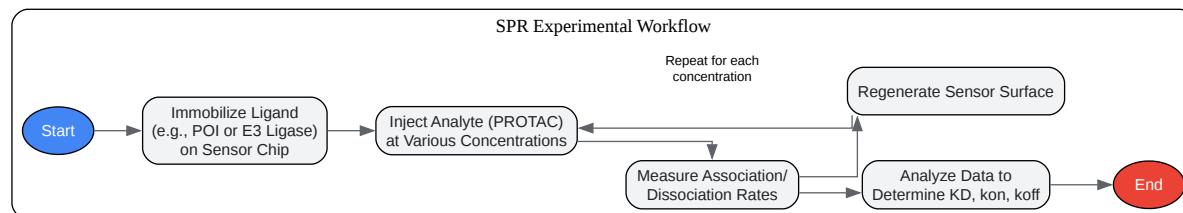
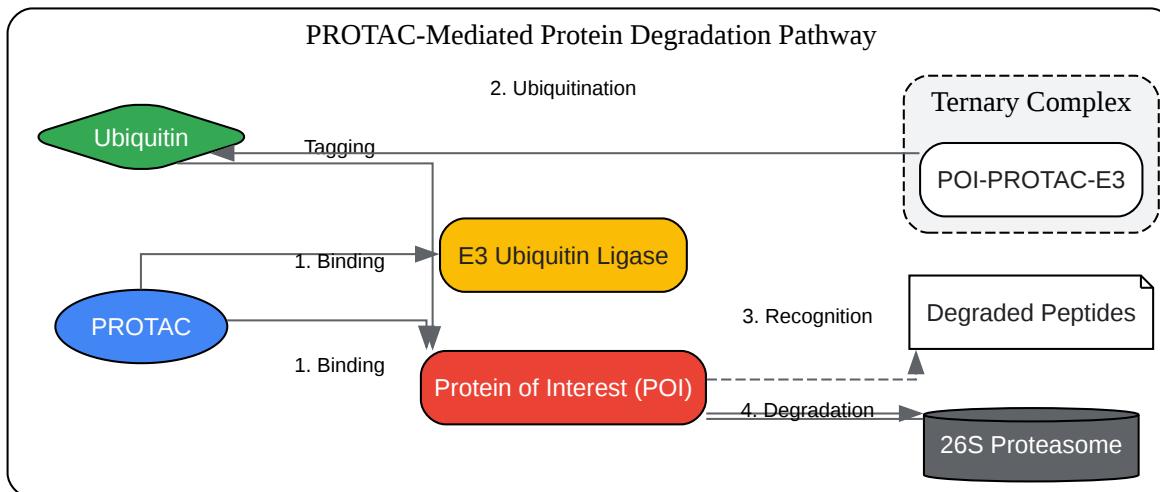
Introduction

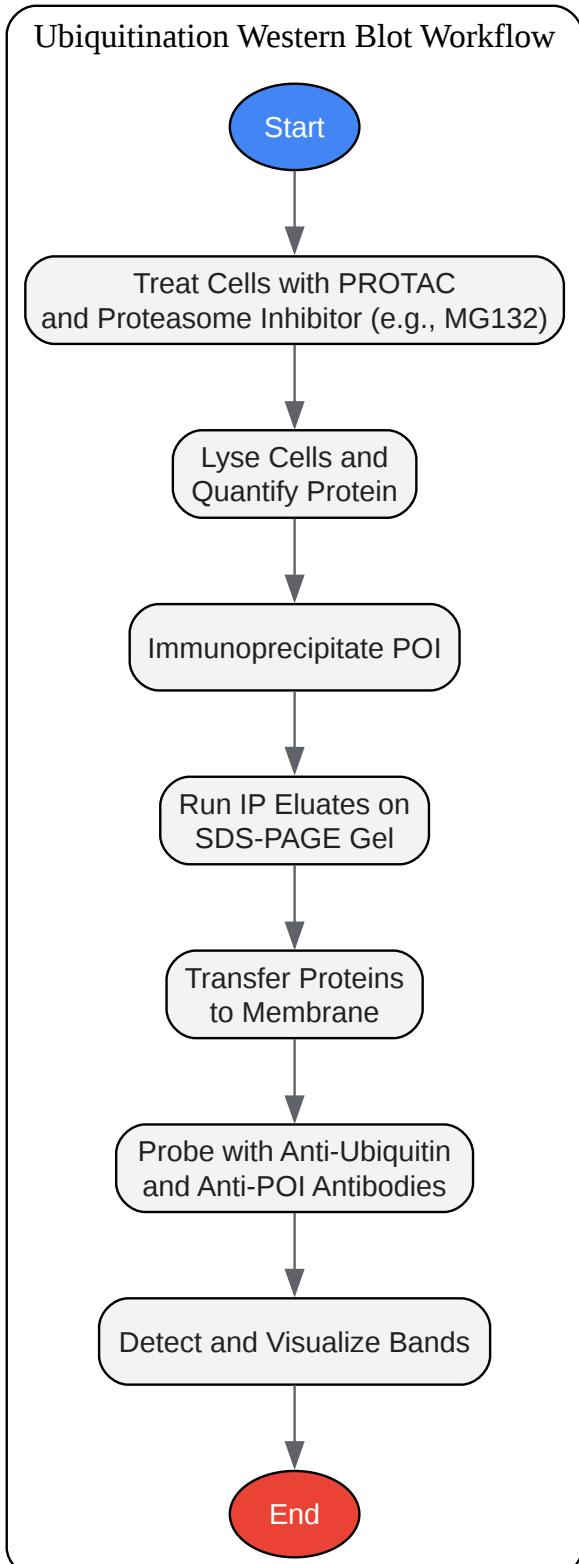
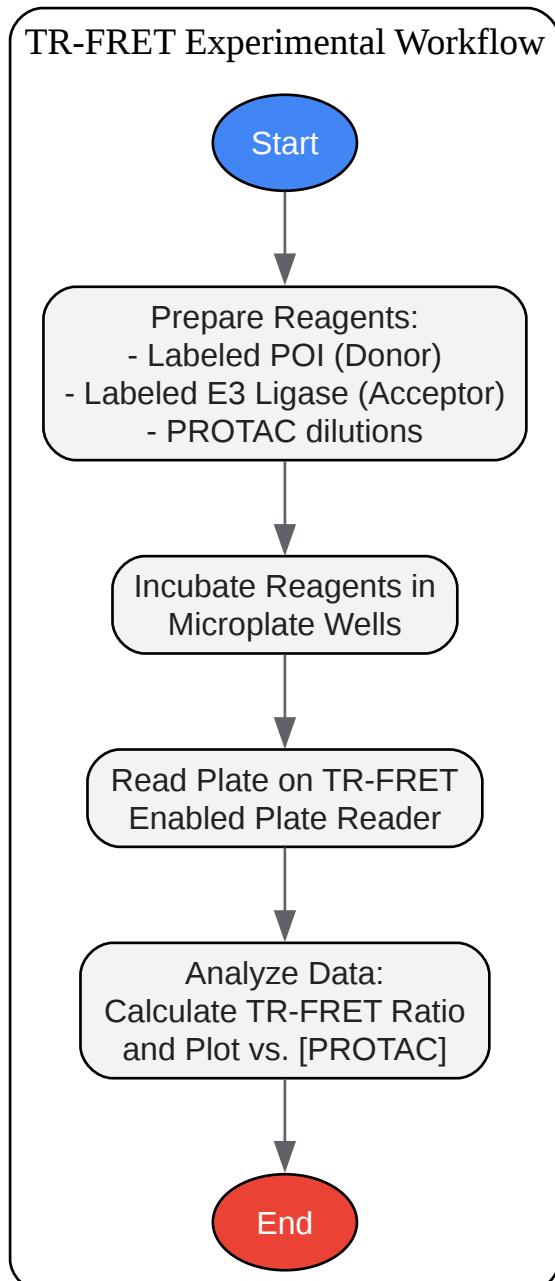
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.^{[1][2]} ^[3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.^{[3][4]} ^{[5][6]} This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.^{[1][4][7]}

The development of effective PROTACs requires a comprehensive suite of analytical techniques to characterize their entire mechanism of action, from initial binding events to final protein degradation. This document provides detailed application notes and protocols for the key analytical techniques used to characterize PROTACs, with a focus on providing quantitative, actionable data. While the user specified "Conjugate 110," publicly available information on a PROTAC with this exact name is limited. Therefore, where specific examples are needed, this document will refer to the well-characterized androgen receptor (AR) degrader, ARV-110 (bavdegalutamide), as a case study.^{[8][9]}

I. PROTAC Mechanism of Action & Signaling Pathway

The efficacy of a PROTAC is a multi-step process that can be broken down into several key events, each of which must be analytically validated.





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